molecular formula C19H23FN4O2 B2881723 N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226447-34-2

N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2881723
CAS RN: 1226447-34-2
M. Wt: 358.417
InChI Key: DIHDYSAPDJCJAJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C19H23FN4O2 and its molecular weight is 358.417. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives closely related to the compound , has been identified as selective ligands for the translocator protein (18 kDa) (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. The development and radiosynthesis of these compounds, such as DPA-714, for use in positron emission tomography (PET) imaging, demonstrate significant potential for in vivo neuroinflammation and neurodegenerative disease research. The synthesis process involves a tosyloxy-for-fluorine nucleophilic aliphatic substitution, highlighting the compound's utility in creating radiolabeled ligands for imaging applications (Dollé et al., 2008).

Molecular Docking and Drug Design

The compound and its derivatives have been synthesized and characterized for their potential in antiviral applications, particularly against SARS-CoV-2. Through quantum chemical insight, including natural bond orbital calculations and molecular docking, the antiviral potency of these molecules has been investigated, revealing strong intermolecular hydrogen bonding and potential interactions with viral proteases. This suggests the compound's relevance in designing novel antiviral agents with specific pharmacokinetic properties (Mary et al., 2020).

Antibacterial and Antitumor Activities

Further research into related pyrimidine derivatives has explored their synthesis and biological evaluation for antibacterial and antitumor activities. The synthesis of derivatives such as S- and R-2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido)-3-(4-hydroxyphenyl)propanoic acid demonstrates the potential of these compounds in medicinal chemistry, showing selective anti-tumor and antimicrobial activities (Jing, 2011).

Synthesis and Antimicrobial Activity

The compound's framework has been utilized in the synthesis of various antimicrobial agents. For example, derivatives synthesized using citrazinic acid as a starting material have shown promising antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This highlights the compound's versatility and potential as a scaffold for developing new antimicrobial treatments (Hossan et al., 2012).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-13-7-9-24(10-8-13)19-21-14(2)11-18(23-19)26-12-17(25)22-16-6-4-3-5-15(16)20/h3-6,11,13H,7-10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHDYSAPDJCJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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